molecular formula C12H8BrN3O2S2 B2945378 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1021105-27-0

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2945378
CAS RN: 1021105-27-0
M. Wt: 370.24
InChI Key: RDHVSENXUVTLFF-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained interest in scientific research due to its potential in treating cancer and other diseases.

Mechanism of Action

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide inhibits the activity of CK2 by binding to the enzyme's ATP-binding site. This prevents CK2 from phosphorylating its substrates, which are involved in many cellular processes including cell proliferation and apoptosis. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to induce autophagy, a cellular process that degrades and recycles cellular components.
Biochemical and Physiological Effects:
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its small size and ability to penetrate cell membranes. However, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has limitations in terms of its specificity for CK2, as it may also inhibit other kinases that share structural similarities with CK2. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide research, including:
1. Further investigation of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide's anti-cancer effects in different cancer types and in combination with other anti-cancer drugs.
2. Development of more specific CK2 inhibitors based on the structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide.
3. Investigation of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide's potential in treating other diseases such as autoimmune disorders and neurodegenerative diseases.
4. Development of more soluble formulations of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide to improve its bioavailability.
5. Investigation of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide's effects on autophagy and its potential in treating diseases associated with impaired autophagy.

Synthesis Methods

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is synthesized through a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to form N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been found to have potential in treating cancer by inhibiting the activity of the protein kinase CK2, which is overexpressed in many cancer cells. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have anti-inflammatory properties and may have potential in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2S2/c13-9-4-3-8(20-9)11-15-16-12(18-11)14-10(17)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHVSENXUVTLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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